

D,L-Carnitine-d9 Chloride CAS number 1219386-75-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *D,L Carnitine-d9 Chloride*

Cat. No.: *B562983*

[Get Quote](#)

An In-Depth Technical Guide to D,L-Carnitine-d9 Chloride (CAS: 1219386-75-0) for Advanced Analytical Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of D,L-Carnitine-d9 Chloride, a stable isotope-labeled internal standard essential for quantitative bioanalysis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, from its metabolic significance to detailed analytical protocols, ensuring scientific integrity and fostering a deeper understanding of its utility in mass spectrometry-based assays.

Introduction: The Quintessential Role of Carnitine and the Need for Precise Quantification

Carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, is a linchpin in cellular energy metabolism.^[1] Its primary function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β -oxidation to produce ATP.^[2] This process, known as the carnitine shuttle, is fundamental for tissues with high energy demands, such as skeletal and cardiac muscle.^[3]

Given its central role in energy homeostasis, the accurate quantification of carnitine and its acylated derivatives (acylcarnitines) is crucial for diagnosing and monitoring a variety of inherited metabolic disorders, including fatty acid oxidation defects and organic acidemias.^[4]

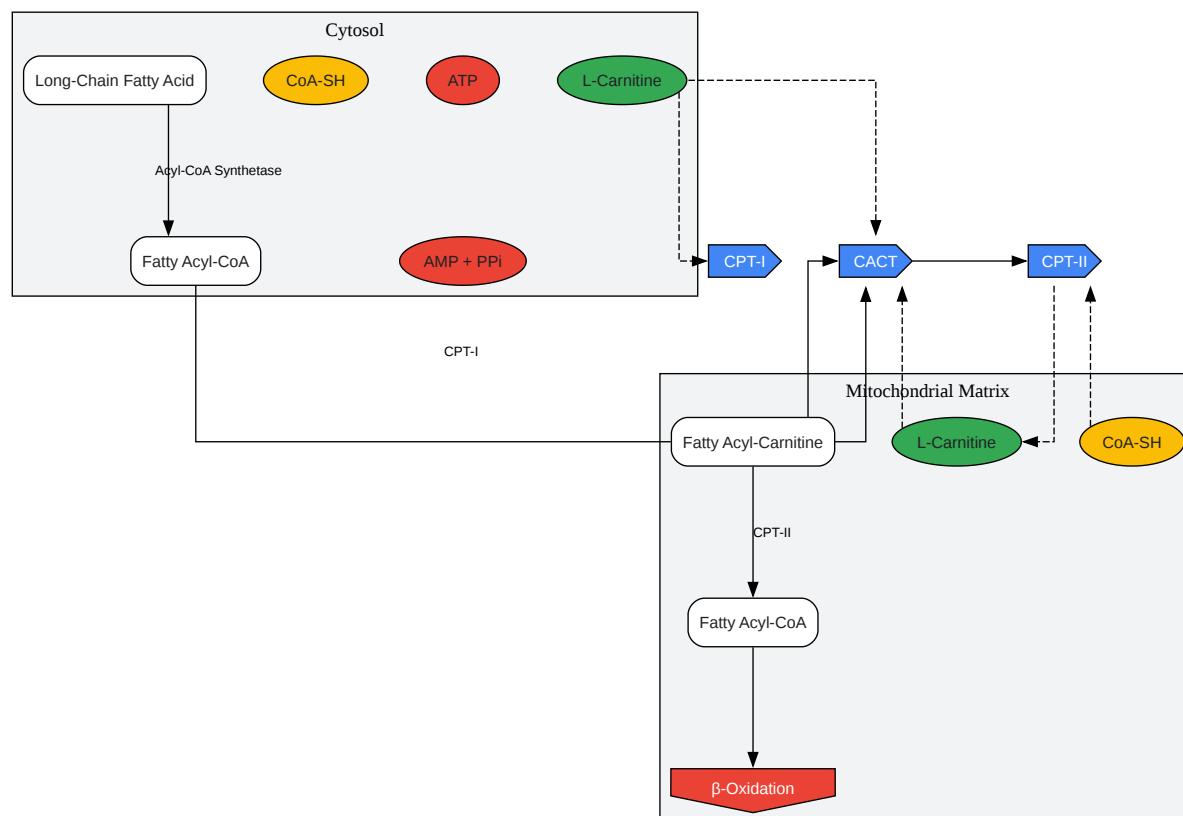
Furthermore, dysregulation of carnitine metabolism has been implicated in a range of complex diseases, such as cardiovascular disease, insulin resistance, and neurodegenerative disorders.

[5]

Stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices. This methodology relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. D,L-Carnitine-d9 Chloride, with its nine deuterium atoms, serves as an ideal SIL-IS for the quantification of carnitine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Synthesis of D,L-Carnitine-d9 Chloride

A comprehensive understanding of the physicochemical properties of D,L-Carnitine-d9 Chloride is paramount for its effective use as an internal standard.


Property	Value
CAS Number	1219386-75-0
Molecular Formula	C ₇ H ₇ D ₉ NO ₃ ·Cl
Molecular Weight	206.7 g/mol
Synonyms	(±)-Carnitine-d9, DL-Carnitine-d9 (chloride)
Isotopic Purity	Typically ≥99% deuterated forms (d ₁ -d ₉)
Appearance	Crystalline solid
Solubility	Soluble in DMF (15 mg/ml), DMSO (20 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml)[1]

Synthesis Overview: The synthesis of D,L-Carnitine-d9 Chloride involves the introduction of nine deuterium atoms onto the trimethylammonium group of the carnitine molecule. While specific proprietary synthesis routes are not publicly disclosed, a common strategy for deuteration involves the use of deuterated methylating agents, such as deuterated methyl

iodide (CD_3I), in the final stages of the synthesis of the carnitine backbone. The carnitine backbone itself can be synthesized through various chemical routes, often starting from epichlorohydrin and trimethylamine.^[4] The use of deuterated reagents ensures a high level of isotopic enrichment, which is critical for its function as an internal standard.

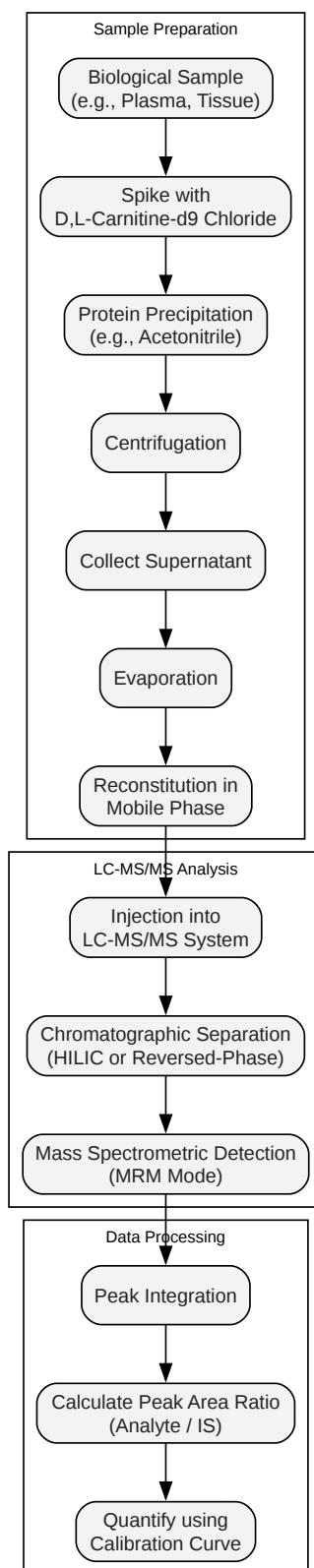
The Carnitine Shuttle and its Metabolic Significance

To appreciate the importance of quantifying carnitine, it is essential to understand its role in cellular metabolism. The following diagram illustrates the carnitine shuttle, the mechanism by which long-chain fatty acids are transported into the mitochondria for β -oxidation.

[Click to download full resolution via product page](#)

Caption: The Carnitine Shuttle Pathway.

Causality of the Pathway:


- Activation: Long-chain fatty acids in the cytosol are first activated to their CoA esters (Fatty Acyl-CoA) by Acyl-CoA synthetase.
- Transesterification (Outer Membrane): Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to carnitine, forming fatty acyl-carnitine.
- Translocation: The fatty acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
- Transesterification (Inner Membrane): Carnitine Palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, transfers the acyl group from carnitine back to CoA, reforming fatty acyl-CoA in the mitochondrial matrix.
- β -Oxidation: The regenerated fatty acyl-CoA is now available for β -oxidation, a cyclical process that shortens the fatty acid chain and produces acetyl-CoA, NADH, and FADH₂, which are used to generate ATP.

Application as an Internal Standard in LC-MS/MS

The fundamental principle behind using D,L-Carnitine-d9 Chloride as an internal standard is that it behaves nearly identically to endogenous carnitine during sample preparation (e.g., extraction, derivatization) and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. This co-elution and similar ionization efficiency allow it to accurately correct for variations in sample processing and instrument response.

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of carnitine in a biological sample using D,L-Carnitine-d9 Chloride as an internal standard.

[Click to download full resolution via product page](#)

Caption: Quantitative Analysis Workflow.

Detailed Experimental Protocol: Quantification of Carnitine in Human Plasma

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents:

- D,L-Carnitine-d9 Chloride (Internal Standard)
- L-Carnitine (Analyte for calibration curve)
- Human Plasma (e.g., K₂EDTA)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Water (LC-MS grade)

2. Preparation of Solutions:

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Carnitine-d9 Chloride in water.
- Internal Standard Working Solution (1 µg/mL): Dilute the stock solution in water.
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Carnitine in water.
- Calibration Standards: Serially dilute the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or water) to prepare a calibration curve (e.g., 0.1 to 50 µg/mL).

3. Sample Preparation:

- To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).

- Vortex briefly to mix.
- Add 200 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.

4. LC-MS/MS Parameters:

- LC System: UPLC or HPLC system
- Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m) is often preferred for polar analytes like carnitine.[4]
- Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
- Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
- Gradient: A typical gradient would start with a high percentage of Mobile Phase B, with a linear decrease to elute the polar carnitine.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
L-Carnitine (Analyte)	162.1	103.1
D,L-Carnitine-d9 (IS)	171.2	103.1

Note: The product ion at m/z 103.1 corresponds to the loss of the trimethylamine group. It is crucial to validate these transitions on the specific instrument being used.

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a $1/x$ or $1/x^2$ weighting is typically used.
- Determine the concentration of carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Scientific Integrity and Trustworthiness: Addressing Potential Challenges

While SIL-IS provides a robust method for quantification, a senior scientist must be aware of potential pitfalls to ensure data integrity.

1. Deuterium Isotope Effect:

- Phenomenon: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the slightly stronger C-D bond compared to the C-H bond.^[6]
- Impact: If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.
- Mitigation:

- Verify co-elution by overlaying the chromatograms of the analyte and IS.
- Optimize the chromatography to ensure co-elution. HILIC chromatography is often less prone to this effect for polar molecules compared to reversed-phase.

2. Isotopic Purity of the Internal Standard:

- Phenomenon: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity.[\[6\]](#)
- Impact: This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
- Mitigation:
 - Source high-purity internal standards ($\geq 98\%$ isotopic purity).
 - Analyze a high concentration of the IS alone to check for the presence of the unlabeled analyte. The response for the analyte's MRM transition should be negligible.

3. Back-Exchange:

- Phenomenon: In some cases, deuterium atoms on certain functional groups (e.g., -OH, -NH) can exchange with protons from the solvent.
- Impact: This can alter the mass of the internal standard, leading to inaccurate results.
- Mitigation: The deuterium atoms in D,L-Carnitine-d9 Chloride are on methyl groups attached to a quaternary amine, making them non-exchangeable under typical analytical conditions. This is a key reason for its stability and reliability as an internal standard.

By understanding and controlling for these potential issues, researchers can ensure the generation of high-quality, trustworthy data.

Conclusion

D,L-Carnitine-d9 Chloride is an indispensable tool for the accurate and precise quantification of carnitine in complex biological matrices. Its chemical and physical properties, which closely

mimic those of the endogenous analyte, combined with its mass difference, make it an ideal internal standard for stable isotope dilution LC-MS/MS assays. A thorough understanding of the metabolic role of carnitine, coupled with a meticulously validated analytical protocol that accounts for potential challenges, empowers researchers to generate reliable data that can advance our understanding of metabolic diseases and support the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [D,L-Carnitine-d9 Chloride CAS number 1219386-75-0]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b562983#d-l-carnitine-d9-chloride-cas-number-1219386-75-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com